molecular formula C14H19N3 B14915405 n-(2-(1h-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine

Cat. No.: B14915405
M. Wt: 229.32 g/mol
InChI Key: LHGNHUDENXETQE-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine typically involves the reaction of 1H-pyrazole with an appropriate alkyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-phenylpropan-1-amine can be compared with other pyrazole derivatives:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine

InChI

InChI=1S/C14H19N3/c1-2-6-14(7-3-1)8-4-9-15-11-13-17-12-5-10-16-17/h1-3,5-7,10,12,15H,4,8-9,11,13H2

InChI Key

LHGNHUDENXETQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNCCN2C=CC=N2

Origin of Product

United States

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